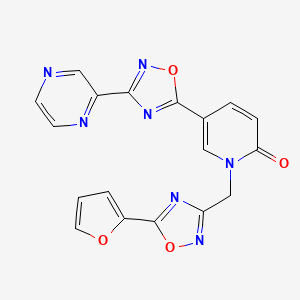

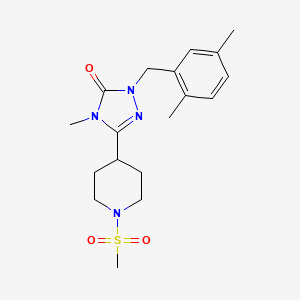

1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic compound with a unique structure combining furan, oxadiazole, pyrazine, and pyridinone moieties

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step processes.

The starting material, furan-2-carboxylic acid, undergoes esterification with methanol and concentrated sulfuric acid to form furan-2-yl methyl ester.

The ester is then converted into furan-2-yl hydrazinecarboxylate using hydrazine hydrate.

Next, the cyclization of furan-2-yl hydrazinecarboxylate with cyanogen bromide yields furan-2-yl-1,2,4-oxadiazole.

Finally, the resulting intermediate is subjected to condensation with pyridin-2-one under acidic conditions, yielding the target compound.

Industrial Production Methods

Scaling up the synthesis involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed for large-scale production.

Types of Reactions

Oxidation: : The compound can undergo oxidation, leading to the formation of various oxides.

Reduction: : Reduction reactions might alter the oxadiazole or pyrazinyl groups, producing different reduced forms.

Substitution: : The aromatic rings in the structure make it susceptible to substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Palladium on carbon (Pd/C) with hydrogen (H2) gas.

Substitution: : Nucleophiles like hydroxylamine and electrophiles like chloromethylation agents.

Major Products

Oxidation: : Formation of carboxylic acids, alcohols, or ketones.

Reduction: : Formation of amines or reduced heterocyclic rings.

Substitution: : Various substituted derivatives, depending on the nature of the substituent.

Chemistry

Acts as a versatile building block for the synthesis of more complex heterocyclic compounds.

Useful in the development of novel catalysts and ligands.

Biology

Medicine

Investigated for its potential use in treating various diseases, including cancer and inflammatory disorders, due to its bioactive properties.

Industry

Used in the development of advanced materials, including polymers and nanomaterials with unique properties.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and π-π stacking interactions.

These interactions lead to alterations in biological pathways, which can result in therapeutic effects or changes in material properties.

Similar Compounds

1,3,4-oxadiazole derivatives.

2-pyrazinecarboxamide compounds.

Pyridinone analogs.

Uniqueness

The combination of furan, oxadiazole, pyrazine, and pyridinone in a single molecule is rare, making it unique in its structural diversity and potential multifunctionality.

Its specific arrangement offers a distinct profile of chemical reactivity and biological activity.

This compound's multifaceted nature makes it a fascinating subject for ongoing scientific exploration and potential technological advancements.

Properties

IUPAC Name |

1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N7O4/c26-15-4-3-11(17-22-16(24-28-17)12-8-19-5-6-20-12)9-25(15)10-14-21-18(29-23-14)13-2-1-7-27-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVJHVZMXXXXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)

![N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2535487.png)

![2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B2535488.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)

![2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2535500.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)